

A Technical Guide to 4-(Dimethylamino)butanal

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Compound of Interest

Compound Name: **4-(Dimethylamino)butanal**

Cat. No.: **B018867**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(dimethylamino)butanal**, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the creation of advanced therapeutic agents.

Core Chemical Identity

4-(Dimethylamino)butanal, with the IUPAC name **4-(dimethylamino)butanal**, is an aliphatic aldehyde containing a tertiary amino group.^[1] This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.^[2]

Chemical and Physical Properties

The properties of **4-(dimethylamino)butanal** and its common acetal derivatives, which are often used as more stable precursors in synthesis, are summarized below.

Property	4-(Dimethylamino)butanal	4-(Dimethylamino)butyraldehyde	4-(Dimethylamino)butyraldehyde Diethyl Acetal
CAS Number	104459-70-3[2]	19718-92-4	1116-77-4
Molecular Formula	C ₆ H ₁₃ NO[1][2]	C ₈ H ₁₉ NO ₂	C ₁₀ H ₂₃ NO ₂ [3]
Molecular Weight	115.17 g/mol [1][2]	161.24 g/mol [4]	189.30 g/mol [3]
Appearance	Light yellow liquid[2]	Pale brown oil[4]	Colorless to pale yellow oil[3]
Boiling Point	153.3 ± 23.0 °C at 760 mmHg[5]	40 °C at 1 mmHg[4][6]	194-195 °C[3]
Density	0.9 ± 0.1 g/cm ³ [5]	N/A	0.844 g/mL at 25 °C[3]
Flash Point	42.4 ± 12.0 °C[5]	N/A	70 °C
Refractive Index	1.424[5]	N/A	n ₂₀ /D 1.421[3]
Storage	0-8 °C[2]	Refrigerated (0-10°C)	Refrigerated (0-10°C)

Spectroscopic Data

Detailed spectroscopic data for **4-(dimethylamino)butanal** is not widely published, likely due to its higher reactivity compared to its acetal forms. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

		4- (Dimethylamino)butyralde hyde Dimethyl Acetal (Experimental)
Spectroscopy	4-(Dimethylamino)butanal (Predicted/Referenced)	
¹ H NMR	Aldehyde proton (CHO) expected at δ 9.5-10.0 ppm.[7]	δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H).[4][6]
IR Spectroscopy	Strong C=O stretch expected around 1720-1730 cm^{-1} .[7]	2945 (-CH ₂ -), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-).[4]
Mass Spectrometry	Exact Mass: 115.099716.[5] High-resolution mass spectrometry (HRMS) can confirm this molecular formula. [8]	m/z 162.5 (M+1).[4]

Synthesis and Experimental Protocols

Due to the aldehyde group's reactivity, **4-(dimethylamino)butanal** is often synthesized and handled as its more stable dimethyl or diethyl acetal. The free aldehyde can then be generated by acidic hydrolysis of the acetal immediately before its use.

Protocol 1: Synthesis of 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

This two-stage protocol involves the formation of 4-chlorobutanal dimethyl acetal, followed by nucleophilic substitution with dimethylamine.

Stage 1: Preparation of 4-Chlorobutanal Dimethyl Acetal

- Start with a commercially available precursor, such as the sodium salt of 4-chloro-1-hydroxybutane sulfonic acid.
- Generate 4-chlorobutanal *in situ* under alkaline conditions.

- React the unisolated 4-chlorobutanal with methanol in the presence of a catalytic amount of sulfuric acid at 25-30 °C for 3 hours.
- Work-up involves filtration, washing with aqueous sodium bicarbonate and brine solutions, followed by drying and concentration in vacuo.
- The crude product is purified by distillation to yield 4-chlorobutanal dimethyl acetal.[6]

Stage 2: Amination to form 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

- Dissolve 4-chlorobutanal dimethyl acetal (1 equivalent) in an aqueous solution of dimethylamine.[4][6]
- Stir the mixture at ambient temperature for 15 minutes, then warm to 50 °C and stir for 3 hours.[4][6]
- After cooling to room temperature, extract the product with a solvent such as methylene chloride.
- Wash the combined organic layers with 5% sodium bicarbonate solution and brine.[4][6]
- Evaporate the solvent and distill the residue under reduced pressure (e.g., 40 °C/1 mm Hg) to afford the pure dimethyl acetal as a colorless to pale brown liquid.[4][6]

Protocol 2: Generation of 4-(Dimethylamino)butanal via Acetal Hydrolysis

This protocol describes the deprotection of the acetal to yield the target aldehyde.

- Dissolve 4-(dimethylamino)butyraldehyde dimethyl acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).
- Stir the reaction at room temperature while monitoring the progress by a suitable method (e.g., TLC or GC).
- Once the reaction is complete, neutralize the acid carefully with a base (e.g., sodium bicarbonate).

- Extract the aqueous layer with an organic solvent.
- Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude aldehyde.
- Given its potential for instability, it is often recommended to use the aldehyde in the subsequent reaction step without further purification.

Chemical Reactions and Applications

The dual functionality of **4-(dimethylamino)butanal** allows it to participate in a variety of chemical transformations. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to the corresponding alcohol (4-(dimethylamino)butan-1-ol), and various nucleophilic addition reactions. The tertiary amine group can act as a base or a nucleophile.

Role in Pharmaceutical Synthesis

4-(Dimethylamino)butanal and its acetals are crucial intermediates in the pharmaceutical industry, most notably for the synthesis of anti-migraine drugs in the triptan class.^[8] These drugs are serotonin (5-HT) receptor agonists. The butanal derivative provides the side chain required for the final tryptamine structure.

Key applications include the synthesis of:

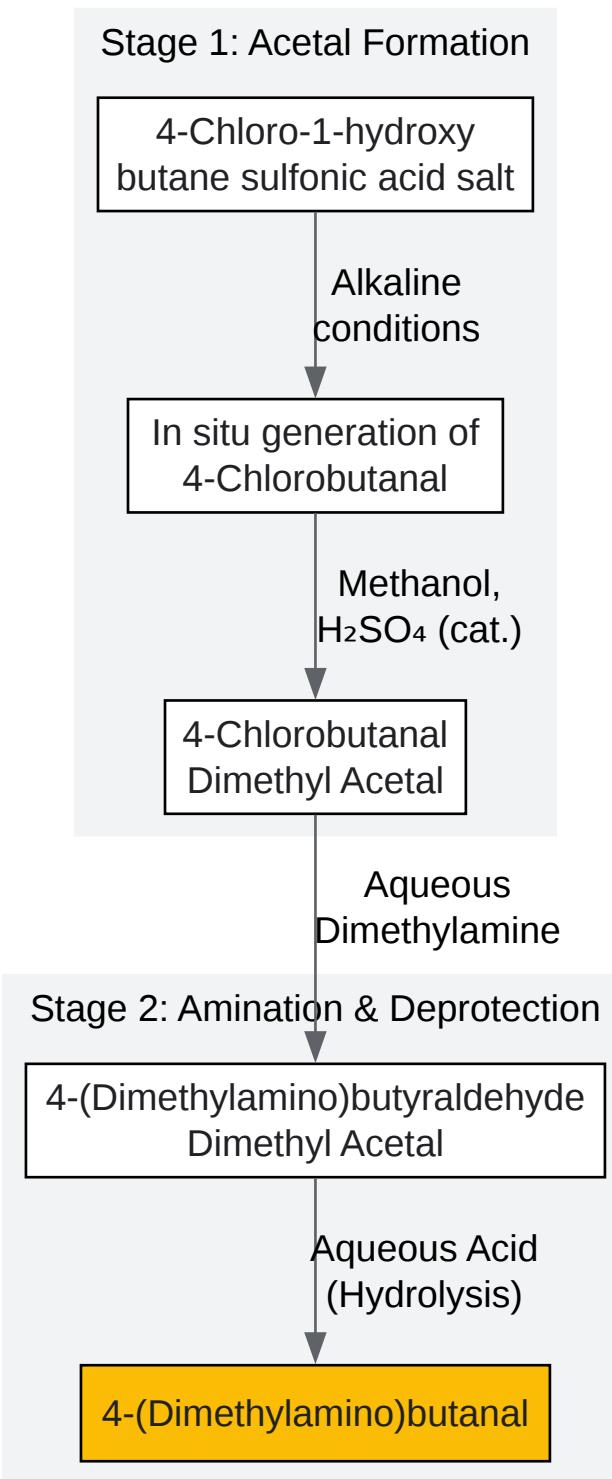
- Sumatriptan
- Zolmitriptan
- Rizatriptan

The compound is also a valuable building block for developing novel therapeutic agents targeting neurological disorders.^[2]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the common two-stage synthesis approach to obtain **4-(dimethylamino)butanal**.

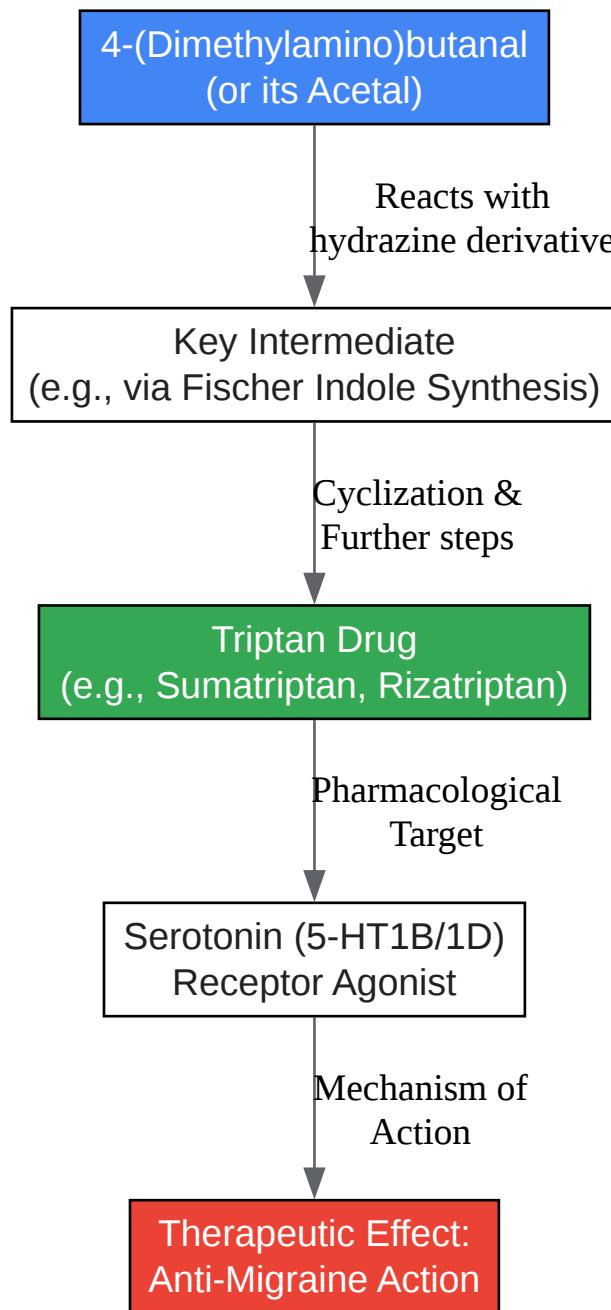


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Synthesis of **4-(Dimethylamino)butanal** via its dimethyl acetal.

Application in Triptan Synthesis

This diagram shows the logical relationship of using **4-(dimethylamino)butanal** as a building block in drug development.

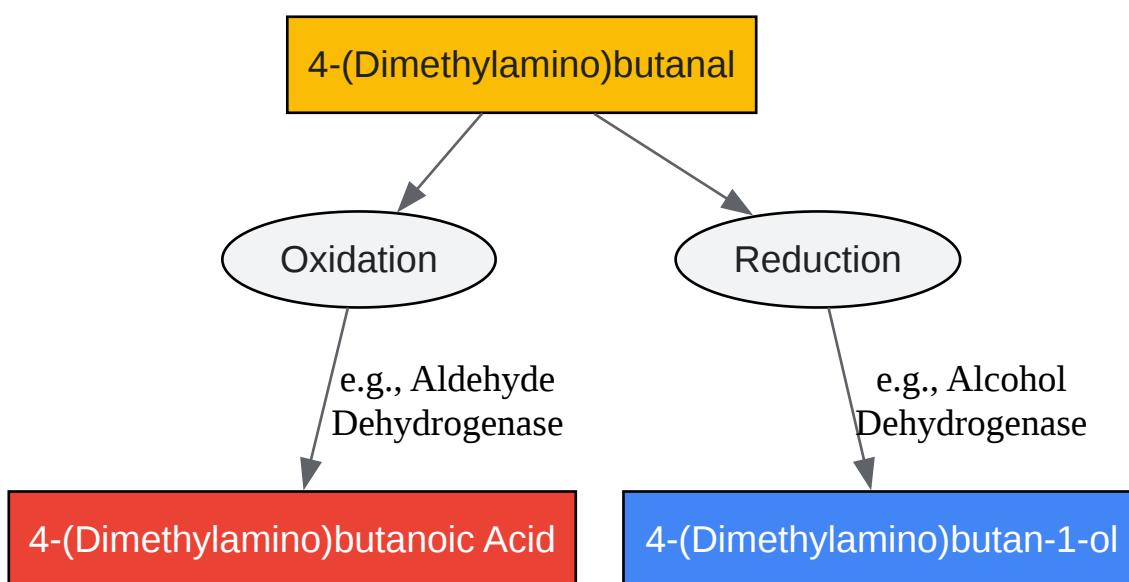


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Role of **4-(dimethylamino)butanal** in anti-migraine drug synthesis.

Potential Metabolic Fate

While specific signaling pathways involving **4-(dimethylamino)butanal** are not well-documented, its general metabolic fate as an aldehyde can be predicted. In a biological system, it would likely be subject to oxidation or reduction by cellular enzymes. For instance, aldehyde dehydrogenases could oxidize it to 4-(dimethylamino)butanoic acid, while alcohol dehydrogenases could reduce it to 4-(dimethylamino)butan-1-ol. Research on engineered E. coli has shown that the organism can process exogenous butyraldehyde, suggesting cellular machinery can interact with such molecules.^[9]



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Predicted metabolic pathways for **4-(dimethylamino)butanal**.

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